2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene
Description
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-6-4-3-5-7(2)8(6)13-9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUPZJONDIQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Lithiation and Chlorination
A well-documented method for preparing chlorinated dimethoxybenzenes, which can be adapted for 2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene, involves the following steps:
Formation of the lithio intermediate: 1,3-dimethoxybenzene is treated with a slight excess of n-butyllithium in an ether solvent (e.g., diethyl ether or 1,2-dimethoxyethane) at low temperature (around -70°C), then allowed to warm to room temperature and stirred overnight to form the 2-lithio derivative ([2,6-dimethoxyphenyl]-lithium).
Chlorination: The lithio intermediate is then reacted with a chlorinating agent such as N-chlorosuccinimide, hexachloroethane, or tetrachloromethane to introduce the chloro substituent at the 2-position.
Workup and purification: The reaction mixture is quenched with acid and water, extracted with organic solvents (e.g., ether or toluene), dried over anhydrous salts (magnesium sulfate or potassium carbonate), filtered, and concentrated. The crude product is purified by recrystallization from hexane or other suitable solvents.
This method yields 2-chloro-1,3-dimethoxybenzene with yields around 70% and melting points consistent with literature values (71°-73°C).
Difluoromethylation of Phenols
To introduce the difluoromethoxy group, phenolic compounds undergo difluoromethylation typically via difluorocarbene intermediates generated in situ. The general procedure includes:
Generation of difluorocarbene: Using reagents such as chlorodifluoromethane or difluoromethyl sulfonium salts under basic conditions.
Reaction with phenol: The phenol substrate (e.g., 1,3-dimethylphenol) is treated with the difluorocarbene source in the presence of a base (e.g., potassium carbonate) and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Chlorination: Subsequent chlorination at the ortho position can be achieved by standard chlorinating agents or via lithiation-chlorination sequences as described above.
Industrial scale syntheses often employ continuous flow reactors to enhance reaction control and yield. Metal catalysts such as palladium or copper may be used to facilitate difluoromethylation and improve efficiency.
Research Findings and Optimization
Reaction conditions: Lithiation is performed at low temperatures (-70°C to 0°C) to control regioselectivity and prevent side reactions. The chlorination step is typically done at 0°C to room temperature.
Solvent choice: Ether solvents are preferred for lithiation, while THF or DMSO are suitable for difluoromethylation.
Reagents: N-chlorosuccinimide and hexachloroethane are effective chlorinating agents. n-Butyllithium is the reagent of choice for lithiation.
Yields: The overall yields for the chlorinated dimethoxybenzene intermediates are around 70%. Difluoromethylation yields vary depending on substrate and conditions but can be optimized to high efficiency using catalytic systems.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithiation of 1,3-dimethoxybenzene | n-Butyllithium (slight excess) | -70°C to RT | Diethyl ether / DME | - | Stir overnight at RT after lithiation |
| Chlorination of lithio intermediate | N-chlorosuccinimide, hexachloroethane, or tetrachloromethane | 0°C to RT | Ether or toluene | ~70 | Workup with acid and water, purification |
| Difluoromethylation of phenol | Difluorocarbene source + base (e.g., K2CO3) | RT to reflux | THF, DMSO | Variable (up to 90) | May require metal catalysts (Pd, Cu) |
| Industrial continuous flow | Catalytic difluoromethylation + chlorination | Controlled flow | Various | Optimized for scale | Enhanced efficiency and consistency |
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve the use of solvents like methanol or dichloromethane and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals, including flame retardants and UV absorbers.
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene involves its interaction with specific molecular targets and pathways. The presence of chloro and difluoromethoxy groups enhances its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Parameters of Halogenated Aromatic Compounds
| Compound | Substituent(s) | C-X Bond Length (Å) | Notable Interactions |
|---|---|---|---|
| 4b (4-chloro benzoate) | -Cl | 1.74 | Strong C-Cl···H hydrogen bonds |
| 4d (4-methoxy benzoate) | -OCH₃ | 1.43 (C-O) | Weak π-π stacking |
| 2-[Cl(F₂)methoxy]-1,3-DMB | -OCHF₂Cl | ~1.33 (C-F), 1.79 (C-Cl) | Predominant van der Waals interactions |
Table 2: Antimicrobial Activity of Halogenated Compounds
| Compound ID | Substituents | MIC Against S. aureus (μg/mL) | Activity Trend |
|---|---|---|---|
| 14 | Fluoro | 1.56 | Moderate |
| 16 | Chloro | 1.56 | Moderate |
| 19 | Difluoro | 0.78 | Enhanced |
| 20 | Dichloro | 0.78 | Enhanced |
Physicochemical and Regulatory Considerations
- Toxicity and Stability : Chloro- and fluoro-substituted compounds, such as those listed in (e.g., trifluorochloroethylene), often exhibit higher environmental persistence but lower acute toxicity compared to brominated analogs .
- Regulatory Status : Perfluorinated compounds (PFCs) with similar substituents () are subject to strict regulations due to bioaccumulation risks, though this compound’s shorter carbon chain may mitigate these concerns .
Biological Activity
2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group and a difluoromethoxy group attached to a dimethyl-substituted benzene ring. These functional groups contribute to its reactivity and biological interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective as pharmaceuticals.
Biological Activities
1. Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been studied for its potential to inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles. Specific studies have shown promising results against various viruses, although detailed mechanisms remain to be fully elucidated.
2. Anticancer Activity
The compound has also demonstrated notable anticancer properties. In vitro studies have reported that it can induce apoptosis in cancer cell lines, such as the AMJ13 breast cancer cell line. At concentrations of 40 and 60 µg/ml, it achieved inhibition rates of 66% and 68% after 72 hours of exposure, indicating its potential as a therapeutic agent against certain types of cancer . The cytotoxic effects were concentration-dependent, with lower concentrations still exhibiting some level of activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways that lead to cell death or reduced viral load.
- Formation of Reactive Intermediates : The difluoromethoxy group enhances the formation of reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for 2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene, and how can reaction conditions be optimized?
A multi-step synthesis involving electrophilic substitution or nucleophilic methoxy-difluorochlorination is typically employed. For example, highlights derivatization strategies using chloro-trifluoromethyl benzene analogs, suggesting that halogenated intermediates (e.g., 1,3-dimethylbenzene derivatives) can be functionalized via SN2 reactions with chloro-difluoromethoxy groups. Optimization may involve controlling temperature (0–5°C for halogenation steps), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents like NaH or K₂CO₃ to minimize side reactions .
Q. How can analytical techniques resolve structural ambiguities in this compound?
- NMR Spectroscopy : Use and NMR to confirm the presence of the chloro-difluoro-methoxy group. demonstrates that chemical shifts for CFCl groups typically appear at δ -70 to -90 ppm.
- X-ray Crystallography : For absolute configuration verification, single-crystal X-ray diffraction is recommended, as shown in for structurally similar halogenated aromatics.
- GC-MS/HPLC : Monitor purity and detect byproducts using reverse-phase HPLC with a C18 column and acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound?
- Storage : Store under inert gas (N/Ar) at -20°C to prevent hydrolysis of the chloro-difluoro-methoxy group ().
- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to potential halogenated intermediate toxicity.
- Waste Disposal : Neutralize reactive halogens with aqueous NaHSO before disposal ().
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloro-difluoro-methoxy substituent in electrophilic aromatic substitution (EAS)?
Density Functional Theory (DFT) calculations can model the electronic effects of the substituent. The electron-withdrawing nature of the CFCl group reduces ring electron density, directing EAS to meta positions. provides SMILES/InChI data for analogous compounds, enabling comparative molecular orbital analysis using software like Gaussian or ORCA. Validate predictions experimentally via regioselectivity studies in nitration or sulfonation reactions .
Q. What strategies mitigate contradictions in spectral data for derivatives of this compound?
- Dynamic NMR : Resolve conformational equilibria (e.g., rotational barriers in CFCl groups) by variable-temperature NMR.
- Isotopic Labeling : Incorporate or to track methoxy group stability under acidic/basic conditions ().
- Cross-Validation : Combine MS fragmentation patterns with IR carbonyl stretches (1650–1750 cm) to confirm functionalization sites .
Q. How does the chloro-difluoro-methoxy group influence biological activity in structural analogs?
discusses fluorinated benzyl ethers with acaricidal properties, suggesting that the CFCl group enhances lipid membrane permeability. To evaluate bioactivity:
Q. What mechanistic pathways explain the thermal decomposition of this compound?
Thermogravimetric analysis (TGA) and pyrolysis-GC-MS can identify degradation products. notes that halogenated aromatics decompose via radical pathways at >200°C, releasing HCl and HF. Mitigation strategies include stabilizing the methoxy group with bulky ortho-methyl substituents to sterically hinder bond cleavage .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphine ligands in asymmetric catalysis ().
- Kinetic Resolution : Employ lipases or transition-metal catalysts to separate enantiomers during methoxy group formation.
- CD Spectroscopy : Monitor enantiomeric excess (ee) by comparing Cotton effects at 220–250 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
